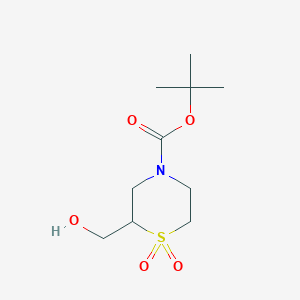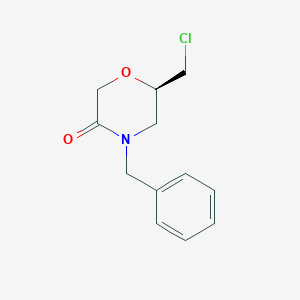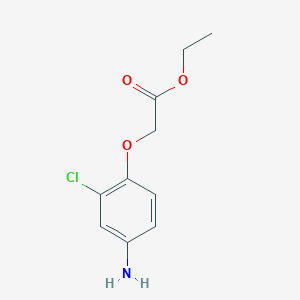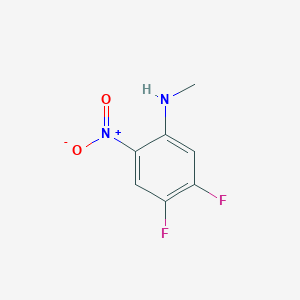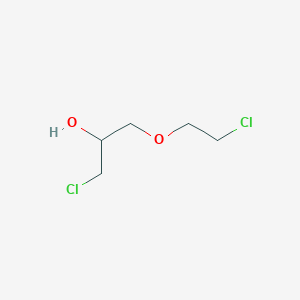
1-Chloro-3-(2-chloroethoxy)propan-2-ol
概述
描述
1-Chloro-3-(2-chloroethoxy)propan-2-ol is an organic compound with the molecular formula C5H10Cl2O2. It is a chlorinated alcohol and ether, characterized by the presence of both chloro and ethoxy groups attached to a propane backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloroethoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-propanol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
1-Chloro-3-(2-chloroethoxy)propan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-dihydroxypropane or 1-chloro-3-(2-hydroxyethoxy)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2-chloroethoxy)propanal or 1-chloro-3-(2-chloroethoxy)propanoic acid.
Reduction: Formation of 1-chloro-3-(2-chloroethoxy)propane or 1-chloro-3-(2-chloroethoxy)propan-1-ol.
科学研究应用
1-Chloro-3-(2-chloroethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of 1-Chloro-3-(2-chloroethoxy)propan-2-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of new bonds and the release of chloride ions. The alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
相似化合物的比较
Similar Compounds
1-Chloro-3-(2-ethoxyethoxy)propan-2-ol: Similar structure but with an ethoxy group instead of a chloroethoxy group.
1-Chloro-3-(2-methoxyethoxy)propan-2-ol: Contains a methoxy group instead of a chloroethoxy group.
1-Chloro-3-(2-chloroethoxy)propane: Lacks the hydroxyl group present in 1-Chloro-3-(2-chloroethoxy)propan-2-ol.
Uniqueness
This compound is unique due to the presence of both chloro and ethoxy groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
1-chloro-3-(2-chloroethoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-2-9-4-5(8)3-7/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWQIMWZBPIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399124 | |
| Record name | 1-chloro-3-(2-chloroethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27905-76-6 | |
| Record name | 1-chloro-3-(2-chloroethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
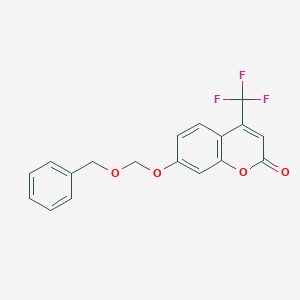
![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)
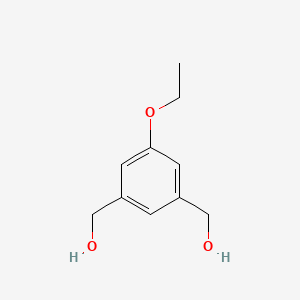
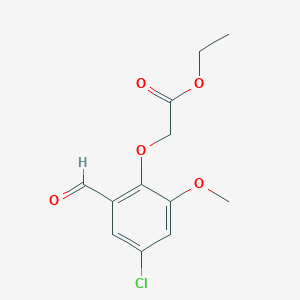
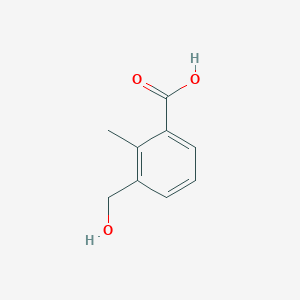
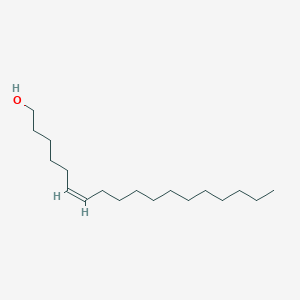
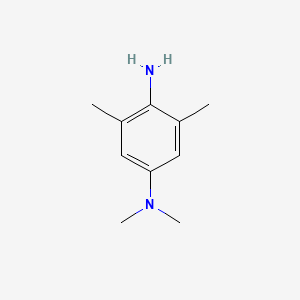
![2-[[4-(Diethylamino)phenyl]carbamoyl]benzoic acid](/img/structure/B3121034.png)
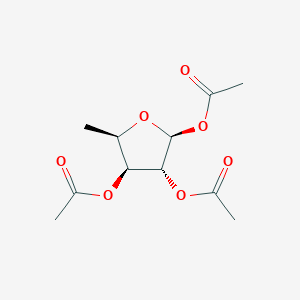
![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)
